1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide
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Description
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agent Development
Research has shown that compounds with structures similar to 1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide have potential as antibacterial agents. For example, analogs with the 1,3-benzothiazol-2-yl moiety have displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have also been evaluated for their cytotoxic activity, showing antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).
Antiallergic Properties
Compounds structurally related to the molecule have been investigated for their antiallergic properties. In one study, derivatives exhibited antiallergic activity in an intravenous reaginic PCA test in rats. These findings suggest the potential use of such compounds in treating allergic reactions (Nohara et al., 1985).
Pharmaceutical Synthesis
The molecule has relevance in pharmaceutical synthesis, particularly in the synthesis of benzothiazoles and thiazolopyridines. These compounds are prevalent in pharmaceuticals and organic materials, and their synthesis often involves complex chemical processes. Research has developed metal- and reagent-free methods for synthesizing these compounds, enhancing the efficiency and sustainability of pharmaceutical production (Qian et al., 2017).
Properties
IUPAC Name |
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(19-17-18-12-7-3-4-8-14(12)23-17)13-9-10-5-1-2-6-11(10)16(21)22-13/h1-2,5-6,13H,3-4,7-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHTEZLUGPJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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